AlBr₃-Catalyzed Electrophilic Reactivity: 2-Bromo vs. 3-Bromo and 4-Chloro Thiophenol Selectivity
2-Bromothiophenol demonstrates comparable reactivity to 4-bromothiophenol in AlBr₃-mediated electrophilic substitution with aromatic hydrocarbons (toluene, chlorobenzene, benzene), forming the corresponding diphenyl sulfides with loss of HBr. In contrast, 3-bromothiophenol and 4-chlorothiophenol are completely unreactive under identical conditions [1]. This differential reactivity is attributed to the electronic and steric effects imparted by the ortho-bromine substituent, which facilitates the formation of the requisite electrophilic intermediate. The reactivity pattern enables selective functionalization in synthetic sequences where positional isomer selectivity is required, with 2-bromothiophenol offering a reactive handle unavailable in the 3-bromo or 4-chloro analogs.
| Evidence Dimension | Reactivity in AlBr₃-mediated electrophilic substitution with aromatic hydrocarbons |
|---|---|
| Target Compound Data | Reactive; forms diphenyl sulfides with toluene, chlorobenzene, and benzene |
| Comparator Or Baseline | 4-Bromothiophenol: Reactive; 3-Bromothiophenol: Unreactive; 4-Chlorothiophenol: Unreactive |
| Quantified Difference | Qualitative reactivity difference; 2-bromo and 4-bromo reactive, 3-bromo and 4-chloro unreactive |
| Conditions | Aluminum bromide (AlBr₃) catalyst; reaction with toluene, chlorobenzene, or benzene |
Why This Matters
Enables selective electrophilic functionalization of the aromatic ring in synthetic sequences where 3-bromo or 4-chloro thiophenol analogs would fail entirely.
- [1] The Action of Aluminum Bromide on Some Halogenated Thiophenols and Benzyl Phenyl Sulfides. J. Am. Chem. Soc. 1950. DOI: 10.1021/ja01167a117. View Source
